molecular formula C11H18N4O2S B6435170 N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide CAS No. 2549022-30-0

N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide

Cat. No. B6435170
CAS RN: 2549022-30-0
M. Wt: 270.35 g/mol
InChI Key: KXEGSORAKCBLGX-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide (abbreviated as NMMPAM) is an organic compound belonging to the class of sulfonamides. It is a synthetic compound that has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has been used in a variety of scientific research applications. For example, it has been used as a substrate for the study of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, epinephrine, and dopamine. N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has also been used as a substrate for the study of alcohol dehydrogenase (ADH), an enzyme involved in the metabolism of alcohol. Additionally, N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has been used in the study of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other xenobiotics.

Mechanism of Action

N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide acts as a substrate for a variety of enzymes, including MAO, ADH, and CYP enzymes. In the case of MAO, N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is oxidized by the enzyme to form a reactive intermediate, which can then react with other molecules to form a variety of products. In the case of ADH, N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is reduced to form a product. In the case of CYP enzymes, N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is metabolized to form a variety of products.
Biochemical and Physiological Effects
N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has been studied for its biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has a weak inhibitory effect on MAO, and can also inhibit the activity of ADH and CYP enzymes. In vivo studies have demonstrated that N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has weak stimulatory effects on the central nervous system. Additionally, N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has been shown to reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized in a two-step process. Additionally, it is a relatively stable compound, and can be stored for extended periods of time without significant degradation. However, N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide has several limitations for use in lab experiments. It has a relatively low solubility in water, and is susceptible to oxidation in the presence of air. Additionally, it is a relatively weak inhibitor of MAO, and its effects on other enzymes are relatively weak as well.

Future Directions

Given the potential applications of N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide in scientific research, there are a number of potential future directions. For example, further studies could be conducted to determine the effects of N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide on other enzymes, such as proteases and kinases. Additionally, further studies could be conducted to determine the effects of N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide on other physiological systems, such as the cardiovascular and immune systems. Finally, further studies could be conducted to determine the effects of N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide on drug metabolism, as well as its potential use as a therapeutic agent.

Synthesis Methods

N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide can be synthesized via a two-step process. The first step involves the nucleophilic substitution of the sulfonamide group of N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide with an alkyl halide, such as bromoethane. This reaction is catalyzed by a base, such as sodium hydroxide. The second step involves the condensation of the resulting alkylamine with an aldehyde, such as acetaldehyde, to form the desired product. This reaction is catalyzed by an acid, such as hydrochloric acid.

properties

IUPAC Name

N-methyl-N-[[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-9-12-5-4-11(13-9)15-7-10(8-15)6-14(2)18(3,16)17/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEGSORAKCBLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CC(C2)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]methyl}methanesulfonamide

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